molecular formula C12H8F2N2O2 B1392704 2,6-Difluoro-N-(2-nitrophenyl)aniline CAS No. 1033225-43-2

2,6-Difluoro-N-(2-nitrophenyl)aniline

Cat. No. B1392704
M. Wt: 250.2 g/mol
InChI Key: SEWMPFVBNMCYHI-UHFFFAOYSA-N
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Description

“2,6-Difluoro-N-(2-nitrophenyl)aniline” is a chemical compound with the molecular formula C12H8F2N2O2 . It has an average mass of 250.201 Da and a monoisotopic mass of 250.055389 Da . It is also known by other names such as “2,6-Difluor-N-(2-nitrophenyl)anilin” in German, “2,6-DIFLUORO-N-(2-NITROPHENYL)BENZENAMINE”, and "Benzenamine, 2,6-difluoro-N-(2-nitrophenyl)-" .


Molecular Structure Analysis

The molecular structure of “2,6-Difluoro-N-(2-nitrophenyl)aniline” consists of 12 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

  • Catalytic Hydrogenation Mechanisms : Research by Sheng et al. (2016) delves into the catalytic hydrogenation mechanisms of nitrobenzene to aniline, which is significant in both industry and daily life. Their study using density functional theory (DFT) provides insight into the reaction mechanisms at atomic and molecular levels, particularly the nitro group's activation.

  • Biochemical Photoprobes : Casado et al. (1995) explored the photoreactivity of 2,6-difluoro-4-nitroanisole, which suggests that derivatives like 2,6-Difluoro-N-(2-nitrophenyl)aniline could be used as improved biochemical photoprobes in photoaffinity labeling, particularly for proteins. Their study is detailed in The search for biochemical photoprobes.

  • Electrochromic Materials : In the field of materials science, Li et al. (2017) discuss the synthesis of novel electrochromic materials employing nitrotriphenylamine units, where 2,6-Difluoro-N-(2-nitrophenyl)aniline could potentially be used. These materials show promise in applications like near-infrared region (NIR) electrochromic devices.

  • Solid-State Fluorescence Materials : The study by Beppu et al. (2014) on 2,6-bis(arylsulfonyl)anilines demonstrates their high fluorescence emissions in the solid state. This indicates potential applications in developing new fluorescent materials, where compounds like 2,6-Difluoro-N-(2-nitrophenyl)aniline could be relevant.

  • Solid-Phase Synthesis : Wang et al. (2005) describe a traceless solid-phase synthesis route involving derivatives of aniline like 2,6-Difluoro-N-(2-nitrophenyl)aniline. This technique, discussed in Traceless solid-phase synthesis, is important in medicinal chemistry for creating complex molecules.

  • Aromatic Nucleophilic Substitution Reactions : Jasch et al. (2012) investigated radical arylation reactions of anilines under oxidative conditions, as detailed in their study Regioselective radical arylation of anilines with arylhydrazines. This research is relevant to the synthesis of compounds like 2,6-Difluoro-N-(2-nitrophenyl)aniline.

  • Electron Transport Materials : Matsui et al. (1993) synthesized N-(Nitrofluorenylidene)anilines, which include derivatives like 2,6-Difluoro-N-(2-nitrophenyl)aniline, and explored their application as electron transport materials in electrophotography. Their work is presented in Synthesis of N-(nitrofluorenylidene)anilines and their application.

Safety And Hazards

The safety data sheet for a related compound, 2,6-Difluoroaniline, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,6-difluoro-N-(2-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWMPFVBNMCYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=C2F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678870
Record name 2,6-Difluoro-N-(2-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-N-(2-nitrophenyl)aniline

CAS RN

1033225-43-2
Record name 2,6-Difluoro-N-(2-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Connolly, W Auguscinski, P Fung… - … Process Research & …, 2010 - ACS Publications
The process used to prepare a functionalized dihydrobenzothiadiazole S,S-dioxide on a pilot plant scale is described. Key changes to the original synthesis included: modifying S N Ar …
Number of citations: 15 pubs.acs.org

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